

High-Purity Synthesis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide

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Compound of Interest

Compound Name: 4-Chloro-n-cyclopropyl-3-nitrobenzamide

CAS No.: 90797-58-3

Cat. No.: B1616967

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Technical Guide & Process Validation

Part 1: Executive Summary & Strategic Analysis

4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS 90797-58-3) is a critical electrophilic scaffold used in the development of antitubercular agents (specifically DprE1 inhibitors similar to BTZ043) and kinase inhibitors. Its structural core—a deactivated aromatic ring substituted with a nitro group and a labile chlorine atom—presents a specific synthetic challenge: Chemoselectivity.[1]

The 4-chloro-3-nitro motif renders the C-4 position highly susceptible to Nucleophilic Aromatic Substitution (

SNAr). A standard amidation protocol, if mismanaged, will result in the cyclopropylamine attacking the aromatic ring (displacing the chloride) rather than the carbonyl carbon.

This guide details a Two-Step Activation Strategy designed to kinetically favor

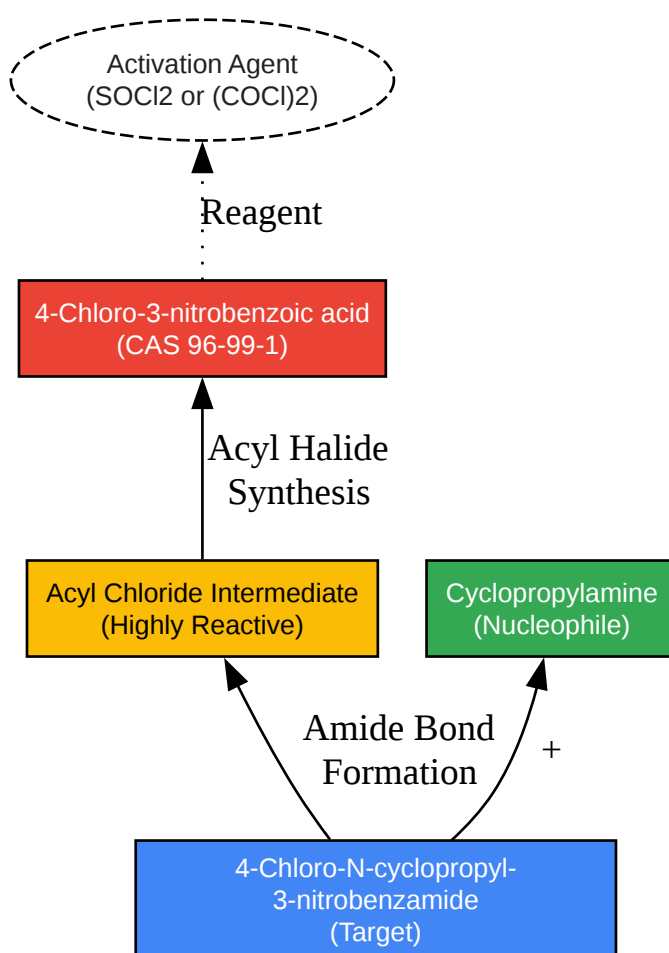
-acylation over

, ensuring high purity (>98%) without the need for chromatographic separation.[1]

Part 2: Retrosynthetic Analysis

The most robust disconnection relies on the formation of the amide bond.[1] While direct coupling of the acid is possible, the acid chloride route is preferred for scale-up due to superior atom economy and simplified workup.

Logic Flow (DOT Visualization)



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Figure 1: Retrosynthetic tree highlighting the acid chloride activation pathway.

Part 3: Core Synthesis Protocol (The "Golden Route")^[1]

Route Overview

- Step 1: Activation of 4-chloro-3-nitrobenzoic acid to 4-chloro-3-nitrobenzoyl chloride.^[1]
- Step 2: Nucleophilic acyl substitution with cyclopropylamine under controlled temperature.^[1]

Step 1: Synthesis of 4-Chloro-3-nitrobenzoyl Chloride

Rationale: We utilize Oxalyl Chloride with catalytic DMF rather than Thionyl Chloride.^[1] Thionyl chloride requires reflux temperatures that can degrade the nitro-aryl moiety or promote side reactions.^[1] Oxalyl chloride operates at room temperature.^[1]

Reagents:

- 4-Chloro-3-nitrobenzoic acid (1.0 eq)
- Oxalyl Chloride (1.2 eq)^[1]
- DMF (Catalytic, 2-3 drops)
- Dichloromethane (DCM), Anhydrous (10 V)^[1]

Protocol:

- Charge an oven-dried round-bottom flask with 4-Chloro-3-nitrobenzoic acid and anhydrous DCM under atmosphere.
- Add catalytic DMF.^[1]
- Add Oxalyl Chloride dropwise over 20 minutes at 0°C.
- Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Evolution of CO/CO₂ gas indicates reaction progress.^[1]

- In-Process Check (IPC): Quench an aliquot with MeOH. Check TLC/LCMS for conversion of Acid (Methyl Ester peak) vs Acid Chloride.
- Evaporate solvent and excess oxalyl chloride under reduced pressure to yield the yellow semi-solid acid chloride.[1] Do not purify; use immediately.

Step 2: Amidation (The Critical Step)

Rationale: To prevent the

side reaction (displacement of Cl by cyclopropylamine), the reaction must be kept cold (0°C to -10°C).[1] The acyl chloride reacts orders of magnitude faster than the aryl chloride at this temperature.[1]

Reagents:

- Crude Acid Chloride (from Step 1)[1]
- Cyclopropylamine (1.1 eq)[1]
- Triethylamine (TEA) or DIPEA (1.5 eq)[1]
- DCM (Anhydrous)[1][2]

Protocol:

- Dissolve the crude acid chloride in fresh anhydrous DCM (10 V) and cool to -10°C (Salt/Ice bath).
- In a separate vessel, mix Cyclopropylamine and TEA in DCM (5 V).
- Slow Addition: Add the Amine/Base mixture to the Acid Chloride solution dropwise over 30-45 minutes. Maintain internal temperature below 0°C.
 - Expert Note: Rapid addition causes localized exotherms, promoting the formation of the impurity 4-(cyclopropylamino)-3-nitrobenzamide.
- Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

- Workup:
 - Wash organic layer with 1N HCl (removes unreacted amine).[1]
 - Wash with Saturated
(removes unreacted acid).[1]
 - Wash with Brine, dry over
, and concentrate.[1][3]
- Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

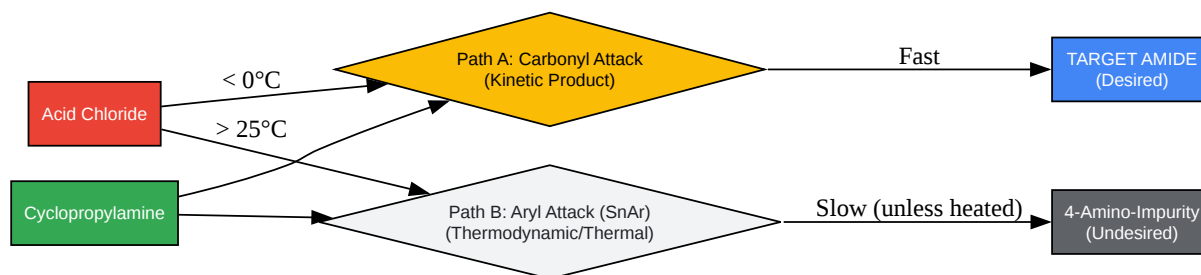
Part 4: Process Validation & Troubleshooting

The Self-Validating System

Every synthesis must have checkpoints. For this molecule, the competition between Acylation and Arylation is the primary failure mode.[1]

Observation	Diagnosis	Corrective Action
Yellow/Orange Impurity by TLC	Side Product (Cl displaced)	Reaction temp too high. Repeat at -10°C.
Starting Material Remains	Hydrolysis of Acid Chloride	Ensure DCM is anhydrous.[1] Use fresh Oxalyl Chloride.[1]
Violent Exotherm	Uncontrolled Amine Addition	Slow down addition rate; dilute amine solution.[1]

Reaction Mechanism & Side Reaction Pathway[1][4]



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Figure 2: Mechanistic bifurcation.[1] Path A is favored by low temperature; Path B is favored by heat.[1]

Part 5: Analytical Characterization

Confirm the identity of **4-Chloro-N-cyclopropyl-3-nitrobenzamide** using the following expected data:

- ¹H NMR (400 MHz, DMSO-d₆):
 - 8.70 (d, J=2.0 Hz, 1H, Ar-H₂) – Deshielded by Nitro/Carbonyl
 - 8.55 (br s, 1H, NH) – Amide proton
 - 8.15 (dd, J=8.4, 2.0 Hz, 1H, Ar-H₆)
 - 7.90 (d, J=8.4 Hz, 1H, Ar-H₅) – Ortho to Chlorine
 - 2.85 (m, 1H, CH of cyclopropyl)
 - 0.50 – 0.70 (m, 4H, CH₂ of cyclopropyl)
- Mass Spectrometry (ESI):
 - [M+H]⁺ = 241.03 / 243.03 (Characteristic Chlorine 3:1 isotope pattern).[1]
- IR Spectroscopy:

- 1650

(Amide C=O stretch)[1]

- 1530, 1350

(Nitro N-O stretch)

Part 6: References

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